3-((3,5-dimethoxybenzyl)thio)-7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
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Overview
Description
3-{[(3,5-DIMETHOXYPHENYL)METHYL]SULFANYL}-7-(4-METHOXYPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE is a complex organic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazoles. This compound is characterized by the presence of methoxyphenyl and dimethoxyphenyl groups, which contribute to its unique chemical properties. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3,5-DIMETHOXYPHENYL)METHYL]SULFANYL}-7-(4-METHOXYPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE typically involves multi-step organic reactions. One common method includes the Michael addition of N-heterocycles to chalcones, catalyzed by ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride . The reaction conditions often involve grinding the reactants in a mortar and pestle with a base like NaOH .
Industrial Production Methods
the principles of green chemistry and sustainable synthesis are often applied to optimize the yield and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{[(3,5-DIMETHOXYPHENYL)METHYL]SULFANYL}-7-(4-METHOXYPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-{[(3,5-DIMETHOXYPHENYL)METHYL]SULFANYL}-7-(4-METHOXYPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-{[(3,5-DIMETHOXYPHENYL)METHYL]SULFANYL}-7-(4-METHOXYPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester: This compound shares similar methoxyphenyl groups but differs in its overall structure and chemical properties.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Another compound with similar functional groups but different core structure.
Uniqueness
3-{[(3,5-DIMETHOXYPHENYL)METHYL]SULFANYL}-7-(4-METHOXYPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE is unique due to its specific combination of methoxyphenyl and dimethoxyphenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H22N4O3S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
3-[(3,5-dimethoxyphenyl)methylsulfanyl]-7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole |
InChI |
InChI=1S/C20H22N4O3S/c1-25-16-6-4-15(5-7-16)23-8-9-24-19(23)21-22-20(24)28-13-14-10-17(26-2)12-18(11-14)27-3/h4-7,10-12H,8-9,13H2,1-3H3 |
InChI Key |
QMXDKLMWNWNXBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
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